

An In-depth Technical Guide to Autofluorescence Eliminator Reagent S 2160

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Compound of Interest

Compound Name: S 2160

Cat. No.: B1680384

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For researchers, scientists, and drug development professionals engaged in fluorescence microscopy, achieving a high signal-to-noise ratio is paramount for accurate data interpretation. Autofluorescence, the natural emission of light by biological structures, can often obscure the specific signals from fluorescent probes, leading to challenges in analysis. The Autofluorescence Eliminator Reagent **S 2160** is a ready-to-use solution designed to mitigate this issue, particularly the problematic autofluorescence originating from lipofuscin.

Lipofuscin, an age-related pigment, accumulates in the cytoplasm of various cell types, including neurons, and possesses broad excitation and emission spectra that overlap with commonly used fluorophores. This guide provides a comprehensive overview of the **S 2160** reagent, its technical specifications, and a detailed protocol for its application in immunofluorescence procedures.

Quantitative Data Presentation

The technical specifications for the Autofluorescence Eliminator Reagent **S 2160** are summarized in the table below. This information is critical for proper handling, storage, and integration into experimental workflows.

Property	Value
Product Number	2160
Physical Form	Liquid in 70% ethanol
Preservatives	None
Storage Temperature	Room temperature (in the dark)
Stability	Stable up to the expiration date on the label
UNSPSC Code	41116010

Experimental Protocols

The following protocol outlines the steps for using the Autofluorescence Eliminator Reagent **S 2160** in a typical immunofluorescence staining procedure for tissue sections. This protocol is intended as a general guideline and may require optimization for specific tissues and experimental conditions.

Materials:

- Fixed and permeabilized tissue sections on slides
- Primary and fluorescently labeled secondary antibodies
- Autofluorescence Eliminator Reagent **S 2160**
- Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
- Mounting medium
- Coplin jars or a staining dish

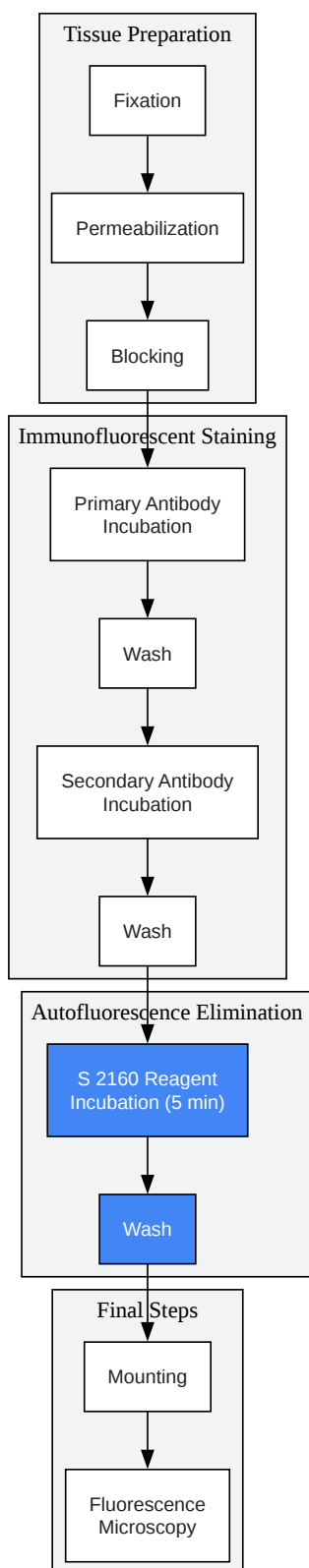
Procedure:

- Immunofluorescent Staining: Perform your standard immunofluorescence staining protocol, including fixation, permeabilization, blocking, primary antibody incubation, and secondary antibody incubation. Ensure thorough washing with PBS or TBS between steps.

- Final Wash: After the final wash step following secondary antibody incubation, proceed immediately to the autofluorescence elimination step. Do not allow the tissue sections to dry out.
- Reagent Application:
 - Place the slides in a Coplin jar or staining dish.
 - Add a sufficient volume of the Autofluorescence Eliminator Reagent **S 2160** to completely immerse the tissue sections.
 - Incubate for 5 minutes at room temperature.
- Washing:
 - Remove the slides from the reagent and wash them three times with PBS or TBS for 5 minutes each.
- Mounting:
 - Carefully remove excess buffer from around the tissue section.
 - Apply a drop of mounting medium to the tissue section and place a coverslip over it, avoiding air bubbles.
- Imaging:
 - Proceed with fluorescence microscopy. The treatment with the **S 2160** reagent should significantly reduce or eliminate lipofuscin-like autofluorescence without adversely affecting the specific fluorescent labels.

Mandatory Visualization

To illustrate the integration of the Autofluorescence Eliminator Reagent **S 2160** into a standard immunofluorescence workflow, the following diagram has been generated using the DOT language.



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*Experimental workflow for using Autofluorescence Eliminator Reagent **S 2160**.*

In conclusion, the Autofluorescence Eliminator Reagent **S 2160** is a valuable tool for enhancing the quality of fluorescence microscopy data by reducing background noise from autofluorescence. By incorporating this reagent into standard immunofluorescence protocols, researchers can achieve clearer, more reliable results, which is particularly crucial in the fields of neuroscience and aging research where lipofuscin accumulation is a common challenge.

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